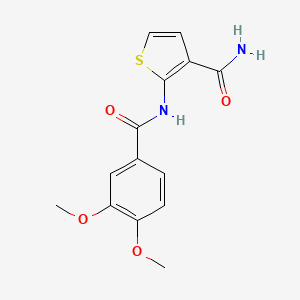

2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-19-10-4-3-8(7-11(10)20-2)13(18)16-14-9(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORRZRFBMUDPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide is a compound belonging to the thiophene carboxamide family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a benzamide group. The synthesis typically involves the reaction of 2-(3,4-dimethoxybenzamido)acetic acid with suitable reagents to form the desired thiophene derivative. Characterization is performed using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HepG2) and Hep3B cells. The following table summarizes key findings regarding its anticancer efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.38 - 3.21 | Inhibition of β-tubulin polymerization |

| Hep3B | 5.46 - 12.58 | Induction of apoptosis via G2/M phase arrest |

- Tubulin Inhibition : The compound exhibits potent inhibition of β-tubulin polymerization, disrupting microtubule dynamics essential for cell division. This was evidenced by molecular docking studies that showed favorable interactions with the tubulin-colchicine binding site .

- Apoptotic Pathways : Flow cytometry analysis indicated that treatment with the compound led to increased Annexin-V positive cells, signifying enhanced apoptosis. Notably, it elevated levels of pro-apoptotic proteins (p53 and Bax) while decreasing anti-apoptotic proteins (Bcl-2) .

Case Studies

In a comparative study involving several thiophene derivatives, 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide demonstrated superior cytotoxicity against HepG2 cells compared to traditional chemotherapeutics like podophyllotoxin. The study reported IC50 values significantly lower than those observed for standard treatments .

Another investigation utilized a 3D spheroid model to assess tumor-stromal interactions, revealing that the compound effectively disrupted spheroid formation in Hep3B cells, indicating its potential in targeting tumor microenvironments .

Pharmacokinetics and Toxicity

Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable pharmacokinetic profiles for the compound. However, further toxicity assessments are necessary to evaluate long-term safety and efficacy in vivo.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activities

The compound is primarily studied for its potential pharmacological activities, including:

- Anti-inflammatory Properties : Research indicates that thiophene derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.

- Antimicrobial Activity : Preliminary studies suggest efficacy against various microbial strains, indicating its potential as an antimicrobial agent.

- Anticancer Potential : Recent investigations have shown that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and disruption of cellular processes.

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of thiophene derivatives demonstrated that 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide exhibited significant cytotoxicity against several cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting key enzymes involved in cancer progression.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| NCI-H460 (Lung Cancer) | 3.5 | Enzyme inhibition |

| SF-268 (CNS Cancer) | 4.0 | Disruption of microtubule dynamics |

Material Science Applications

Organic Electronics

Thiophene derivatives are integral to the development of organic semiconductors due to their electronic properties. The compound is being explored for use in:

- Organic Field-Effect Transistors (OFETs) : Its unique structure allows for efficient charge transport, making it suitable for OFET applications.

- Organic Light-Emitting Diodes (OLEDs) : The compound's photophysical properties may enhance the performance of OLEDs.

Table 2: Electronic Properties Comparison

| Compound | Mobility (cm²/V·s) | Application |

|---|---|---|

| 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide | 0.5 | OFETs |

| Thiophene Derivative A | 0.7 | OLEDs |

Industrial Chemistry Applications

Corrosion Inhibition

The compound shows promise as a corrosion inhibitor due to its ability to form protective films on metal surfaces. This application is critical in industries where metal degradation poses significant economic challenges.

Synthesis of Complex Organic Molecules

In synthetic organic chemistry, 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide serves as a versatile building block for creating more complex compounds. Its reactivity allows it to participate in various chemical reactions, facilitating the synthesis of novel materials.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The activity of thiophene-based compounds is highly dependent on substituent chemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Cyanoacetamido (Compound 92a) introduces a polar nitrile group, which improves free radical scavenging via electron-withdrawing effects, critical for antioxidant activity . Chloroacetamido (Compound 8a) offers an electron-withdrawing chloro group, likely enhancing electrophilic reactivity for protease inhibition .

Biological Activity Correlation: The target compound’s 3,4-dimethoxybenzamido group may facilitate binding to HIV-1 RNase H or Flt-3 kinase through hydrophobic and hydrogen-bonding interactions . Compound 92a’s nitrile group directly contributes to its antioxidant efficacy (56.9% NO scavenging at 100 μM), surpassing analogs with less polar substituents . Compound 8a’s chloro group likely enhances its potency against falcipain-2, a malaria parasite protease, by modulating active-site interactions .

Q & A

Q. Challenges :

- Low solubility in aqueous buffers.

- Matrix interference from proteins/lipids in cell lysates.

Solutions : - Sample preparation : Solid-phase extraction (C18 columns) with methanol:water (70:30) elution improves recovery (>85%) .

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) and MRM transitions (m/z 452.2 → 336.1) for quantification. Limit of detection: 0.1 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.